molecular formula C19H18N6O5 B2422914 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-71-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2422914
CAS No.: 1013890-71-5
M. Wt: 410.39
InChI Key: RNPVSYPXTNTZHJ-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl group linked by an oxalamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The crude product was purified by column chromatography using ethyl acetate-hexane as an eluent .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5°. One carbon–oxygen double bond exists in the compound, the C–O double bond distance (C13–O2) is 1.173 (4) Å .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the bond lengths of C1–O1 and C13–O3 are 1.427 (4) and 1.327 (4) Å, respectively .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including their structural analysis through techniques such as X-Ray crystallography, FT-IR, UV–visible, and NMR spectroscopy, lay the foundation for understanding the chemical properties and potential applications of such compounds. These methods enable the precise determination of molecular structures and the evaluation of their chemical and physical properties, essential for tailoring these compounds for specific scientific applications (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Several studies have demonstrated the antimicrobial and antitumor activities of pyrazole derivatives. The structural modifications of these compounds can significantly impact their biological activities, making them promising candidates for developing new therapeutic agents. Their potential against various microbial strains and cancer cell lines suggests a broad spectrum of applications in medical research and drug development (Asegbeloyin et al., 2014).

Antioxidant Properties

The antioxidant properties of pyrimidine-containing heterocycles, including pyrazole derivatives, are of significant interest due to their potential in mitigating oxidative stress-related diseases. The evaluation of these compounds' antioxidant activities provides insights into their applicability in developing treatments for conditions arising from oxidative damage (Salem & Errayes, 2016).

Molecular Interaction Studies

Molecular interaction studies of pyrazole derivatives with various biological targets are crucial for understanding their mechanism of action. These studies facilitate the design and optimization of compounds with enhanced specificity and efficacy for potential therapeutic applications. Investigating the binding interactions with receptors or enzymes can guide the development of targeted treatments for a range of diseases (Shim et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, some compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5/c1-10-6-16(26)23-19(21-10)25-15(5-11(2)24-25)22-18(28)17(27)20-8-12-3-4-13-14(7-12)30-9-29-13/h3-7H,8-9H2,1-2H3,(H,20,27)(H,22,28)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVSYPXTNTZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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